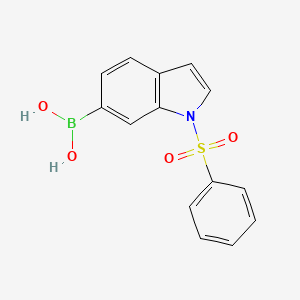

Acide 1-phénylsulfonylindole-6-boronique

Vue d'ensemble

Description

1-Phenylsulfonylindole-6-boronic acid, also known as PSIBA, is a boronic acid derivative. It has the molecular formula C14H12BNO4S, an average mass of 301.125 Da, and a monoisotopic mass of 301.058014 Da . It is a white powder and is soluble in organic solvents such as methanol, ethanol, and acetone.

Molecular Structure Analysis

The molecular structure of 1-Phenylsulfonylindole-6-boronic acid consists of a phenylsulfonyl group attached to the 1-position of an indole ring, and a boronic acid group attached to the 6-position of the indole ring .Chemical Reactions Analysis

Indole derivatives, such as 1-Phenylsulfonylindole-6-boronic acid, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The indole ring is particularly reactive at its 3-position .Physical And Chemical Properties Analysis

1-Phenylsulfonylindole-6-boronic acid is a solid compound . Its SMILES string is OB(O)C1=CC=C2C(N(S(=O)(C3=CC=CC=C3)=O)C=C2)=C1 .Applications De Recherche Scientifique

Acide 1-phénylsulfonylindole-6-boronique : Analyse complète des applications de recherche scientifique

Synthèse chimique : L'this compound est utilisé dans la synthèse de divers intermédiaires pour le développement de produits pharmaceutiques et d'autres composés organiques complexes. Son rôle dans la facilitation des réactions de couplage croisé de Suzuki-Miyaura est particulièrement remarquable, cette méthode étant largement appliquée pour la formation de liaisons carbone-carbone dans des conditions douces, ce qui est crucial pour la synthèse de molécules complexes .

Applications de détection : Les acides boroniques, y compris l'this compound, ont été étudiés pour leur potentiel dans les applications de détection, en particulier en raison de leurs interactions avec les cis-diols. Cette propriété peut être mise à profit pour concevoir des capteurs sélectifs pour les sucres et autres analytes biologiques .

Intermédiaires pharmaceutiques : Ce composé sert de réactif de départ pour la synthèse d'intermédiaires tels que le trifluorométhanesulfonate de 1-(phénylsulfonyl)indol-3-yle (triflate), qui jouent un rôle essentiel dans le développement de nouveaux médicaments .

Synthèse d'inhibiteurs de la tubuline : Il est également utilisé pour préparer des intermédiaires clés pour la synthèse d'inhibiteurs de la tubuline, tels que les analogues de VERU-111, qui sont importants dans la recherche sur le traitement du cancer .

Science des matériaux : Les propriétés uniques de l'this compound sont explorées en science des matériaux pour le développement de nouveaux matériaux avec des applications potentielles dans diverses industries.

Chimie analytique : En chimie analytique, ce composé pourrait être utilisé pour développer de nouvelles méthodes de détection et de quantification de substances chimiques en raison de sa réactivité spécifique.

Études biologiques : L'interaction des acides boroniques avec les molécules biologiques ouvre des possibilités d'utilisation de l'this compound dans des études biologiques, ce qui pourrait aider à comprendre les processus cellulaires ou à développer de nouveaux outils de diagnostic.

Science de l'environnement : Enfin, son application en science de l'environnement pourrait impliquer la détection et l'élimination de polluants, étant donné la capacité des acides boroniques à former des complexes stables avec diverses substances.

Pour des informations plus détaillées sur chaque application, y compris des documents techniques et des articles évalués par des pairs, vous pouvez vous référer aux ressources fournies par Sigma-Aldrich et d'autres publications scientifiques .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-Phenylsulfonylindole-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

1-Phenylsulfonylindole-6-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s mode of Brønsted acidity also depends on the medium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the action of 1-Phenylsulfonylindole-6-boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of 1-Phenylsulfonylindole-6-boronic acid can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Propriétés

IUPAC Name |

[1-(benzenesulfonyl)indol-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)12-7-6-11-8-9-16(14(11)10-12)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWRLLZYYUIBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376829 | |

| Record name | 1-Phenylsulfonylindole-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-52-6 | |

| Record name | B-[1-(Phenylsulfonyl)-1H-indol-6-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylsulfonylindole-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480438-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.